molecular formula C7H6BrCl B1630557 4-Chlorobenzyl bromide CAS No. 622-95-7

4-Chlorobenzyl bromide

Cat. No.: B1630557
CAS No.: 622-95-7
M. Wt: 205.48 g/mol
InChI Key: KQNBRMUBPRGXSL-UHFFFAOYSA-N
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Description

4-Chlorobenzyl bromide is an organic compound with the molecular formula C₇H₆BrCl. It is a derivative of benzyl bromide, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl bromide can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

4-Chlorobenzyl bromide undergoes various types of chemical reactions, including:

Major Products Formed:

    Phenylacetic Acid: Formed through carbonylation reactions.

    Various Substituted Benzyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

4-Chlorobenzyl bromide serves as a critical reagent in organic synthesis, particularly in the formation of various benzyl derivatives. It is frequently employed in nucleophilic substitution reactions, where it reacts with nucleophiles to form benzyl compounds. For instance, it has been used successfully to synthesize N-benzylated compounds through reactions with amines and other nucleophiles .

Case Study: Synthesis of Triazoles

A notable application of this compound is its use in the synthesis of 1,2,3-triazoles via click chemistry. In a study, it was reacted with phenylacetylene and sodium azide to yield high-purity triazole derivatives with excellent yields (up to 99%) . The reaction conditions were optimized to ensure complete conversion, demonstrating the compound's utility in producing complex molecular structures efficiently.

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds derived from this compound exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi . This makes it a valuable precursor for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

In one study, derivatives synthesized from this compound were tested against various strains of bacteria and fungi. The results showed that certain derivatives had broad-spectrum activity, suggesting potential applications in pharmaceuticals aimed at treating infections .

Materials Science

Soft Materials and Bioelectronics

Recent advancements have highlighted the role of this compound in developing soft materials for applications in soft robotics and bioelectronics. The compound can be utilized to create supramolecular materials that exhibit desirable properties such as flexibility and responsiveness .

Case Study: Supramolecular Materials

In a study focusing on the design of high-performance soft materials, this compound was incorporated into polymer matrices to enhance their mechanical properties and functionality. The resulting materials showed promise for use in wearable bioelectronics due to their excellent conductivity and flexibility .

Industrial Applications

Carbonylation Reactions

This compound is also used in carbonylation reactions to produce phenylacetic acid derivatives. This process typically involves the use of transition metal catalysts such as rhodium complexes . The ability to generate valuable intermediates through such reactions underscores its significance in industrial chemistry.

Summary Table of Applications

Application Area Description Example/Case Study
Organic SynthesisReagent for nucleophilic substitution reactionsSynthesis of triazoles with high yields using click chemistry
Medicinal ChemistryDevelopment of antimicrobial agentsAntimicrobial activity against various bacterial strains
Materials ScienceCreation of soft materials for robotics and bioelectronicsEnhanced mechanical properties in supramolecular materials
Industrial ApplicationsCarbonylation reactions producing phenylacetic acid derivativesUtilization in industrial processes involving transition metal catalysis

Mechanism of Action

The mechanism of action of 4-chlorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in various chemical reactions, including substitution and carbonylation .

Comparison with Similar Compounds

4-Chlorobenzyl bromide can be compared with other benzyl halides:

Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties compared to other benzyl halides. This makes it particularly useful in specific synthetic applications where the chlorine atom’s electronic effects are beneficial.

Biological Activity

4-Chlorobenzyl bromide (CBBr) is a compound with the molecular formula C7H6BrCl, known for its applications as a pharmaceutical intermediate and in various synthetic processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

  • Molecular Weight : 205.48 g/mol
  • Melting Point : 48-52 °C
  • Boiling Point : 107-108 °C (at 8 mmHg)
  • Density : 1.570 g/cm³
  • Solubility : Insoluble in water; soluble in chloroform and dichloromethane

Pharmacological Applications

This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating several conditions:

  • Antimicrobial Activity : Compounds derived from this compound exhibit broad-spectrum antimicrobial properties. For instance, studies indicate that certain derivatives maintain activity against resistant strains of Mycobacterium tuberculosis and other pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii .
  • Anticancer Properties : Research highlights the potential of this compound derivatives in cancer therapy. A notable study demonstrated that specific compounds could inhibit tumor growth in vitro, suggesting their role as anticancer agents .

Toxicological Profile

The toxicity of this compound has been a subject of investigation due to its lachrymatory properties and potential health risks associated with exposure.

  • Acute Toxicity : In animal studies, exposure to high doses resulted in significant adverse effects, including respiratory distress and neurological symptoms .
  • Chronic Exposure : Long-term exposure studies have indicated low incidences of tumors in male rats but no significant findings in females, raising questions about gender-specific responses to the compound .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of a series of compounds derived from this compound. The results showed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 1 μg/mL for several strains .

Case Study 2: Anticancer Activity

In another study published in a peer-reviewed journal, a derivative of this compound was tested for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging between 10-20 µM, indicating its potential as a lead compound for further development .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against resistant strains
AnticancerSignificant cytotoxicity in cancer cell lines
ToxicityAcute toxicity observed; chronic effects under study

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing 4-chlorobenzyl groups into organic molecules?

  • 4-Chlorobenzyl bromide is commonly used as an alkylating agent to introduce the 4-chlorobenzyl group via nucleophilic substitution. A typical procedure involves reacting the bromide with nucleophiles (e.g., amines, thiols, or alcohols) in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or NaH). For example, in palladium-catalyzed carbo-oxygenation reactions, it reacts with propargylic amines to form 4-chlorobenzyl propargylamine derivatives . Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield and minimize side reactions like hydrolysis.

Q. How should this compound be safely handled and stored in laboratory settings?

  • The compound is classified as a skin corrosive (Category 1B) and requires handling in a fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Storage should be in a cool, dry place, away from incompatible materials (e.g., strong bases, oxidizers). Containers must be tightly sealed to prevent moisture ingress, which can lead to decomposition. Stability data suggest degradation risks over extended periods, necessitating periodic purity checks via GC or HPLC .

Q. What analytical methods are recommended for quantifying this compound and its impurities?

  • Reverse-phase HPLC-UV with a C18 column and methanol/water mobile phase is effective for detecting trace impurities (e.g., hydrolyzed 4-chlorobenzyl alcohol). Derivatization techniques, such as reacting with 1-(4-nitrophenyl)piperazine, enhance sensitivity for halogenated byproducts . Capillary electrophoresis with direct UV detection can resolve chloride and bromide ions, aiding in purity assessment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to suppress hydrolysis of this compound in aqueous media?

  • Hydrolysis competes with alkylation in protic solvents. Strategies include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Employing non-aqueous solvents (e.g., THF or DCM) with controlled moisture levels.
  • Lowering reaction temperatures to slow hydrolysis kinetics. Evidence from triazole synthesis shows that ZnO-C catalysts in H₂O:ethylene glycol mixtures improve selectivity by stabilizing intermediates .

Q. What mechanistic insights explain the regioselectivity of this compound in SN2 vs. SN1 reactions?

  • The benzylic bromide favors SN2 mechanisms due to its primary alkyl structure and strong leaving group (Br⁻). However, steric hindrance from the aromatic ring can slow bimolecular pathways. In polar solvents (e.g., DMSO), partial ionization to a benzyl carbocation (SN1-like) may occur, leading to rearranged products. Kinetic studies using NMR or conductivity measurements can distinguish dominant pathways under varying conditions .

Q. How do decomposition products of this compound impact reaction outcomes, and how can they be mitigated?

  • Decomposition generates HBr and 4-chlorobenzyl alcohol, which can protonate nucleophiles (e.g., amines) or act as competing nucleophiles. Mitigation strategies:

  • Adding scavengers (e.g., molecular sieves) to absorb HBr.
  • Using excess base (e.g., NaHCO₃) to neutralize acid byproducts.
  • Monitoring reaction progress via inline FTIR to detect alcohol formation early .

Q. What are the challenges in synthesizing sterically hindered derivatives using this compound?

  • Bulky substrates (e.g., adamantyl or cyclohexyl groups) reduce alkylation efficiency due to steric clashes. Solutions include:

  • Prolonged reaction times (24–48 hours) at elevated temperatures (60–80°C).
  • Microwave-assisted synthesis to enhance reaction rates.
  • Switching to more polar solvents (e.g., DMF) to stabilize transition states. Case studies in triazole synthesis demonstrate yields dropping from 71% (small substituents) to 26% (bulky lithocholyl groups) without optimization .

Q. Data Contradictions and Resolution

Q. How can discrepancies in reported purity levels (e.g., 97% vs. >98%) be reconciled in experimental planning?

  • Purity variations arise from supplier-specific synthesis protocols or degradation during storage. Researchers should:

  • Verify purity via independent methods (e.g., GC-MS or elemental analysis).
  • Pre-purify the compound using column chromatography (SiO₂, hexane/EtOAc) if necessary.
  • Document supplier batch numbers and storage duration in publications to ensure reproducibility .

Properties

IUPAC Name

1-(bromomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNBRMUBPRGXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211247
Record name 1-(Bromomethyl)-4-chlorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-95-7
Record name 4-Chlorobenzyl bromide
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Record name 1-(Bromomethyl)-4-chlorobenzene
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Record name 1-(Bromomethyl)-4-chlorobenzene
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Record name 1-(bromomethyl)-4-chlorobenzene
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Record name 4-Chlorobenzyl bromide
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Synthesis routes and methods I

Procedure details

To a suspension of 4-chlorobenzyl alcohol (14.26 g, 100 mmol) in CH2Cl2 (40 mL) at ambient temperature was added added dropwise a solution of PBr3 in CH2Cl2 (1.0M, 32 mL, 32 mmol). The reaction mixture was stirred for 72 hours at ambient temperature and then was poured slowly onto ice. The layers were separated and the organic phase was dried over MgSO4, filtered, and concentrated in vacuo to give 4-chlorobenzyl bromide (19.76 g) as a colorless solid.
Quantity
14.26 g
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40 mL
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32 mL
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Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (19 g, 0.107 mole) and benzoyl peroxide (2.5 g, 0.01 mole) were added to p-chlorotoluene (13 g, 0.103 mole) in carbon tetrachloride (100 mL). The reaction mixture was stirred and refluxed gently for 2 hours. When the succinimide rose to the surface, the reaction was finished. The solution was cooled to room temperature and the succinimide was filtered off. The filtrate was evaporated on a rotary evaporator. Then distillation gave p-chlorobenzyl bromide as colorless crystal (80° C.-85° C./1 mm Hg).
Quantity
19 g
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2.5 g
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13 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

100 ml of HBr (48%) were heated to 90° and treated portionwise with 1.43 g (0.01 mol) of 4-chlorobenzyl alcohol. The mixture was stirred for 1/4 hr. and then cooled to room temperature. The mixture was extracted with ethyl acetate and the organic phase was washed with water and saturated sodium chloride solution and dried over sodium sulfate. 1.82 g (88.6%) of 4-chloro-benzyl bromide were obtained as colorless crystals; m.p. 53°-55°.
Quantity
1.43 g
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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